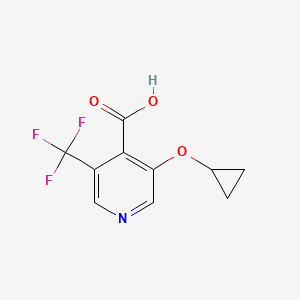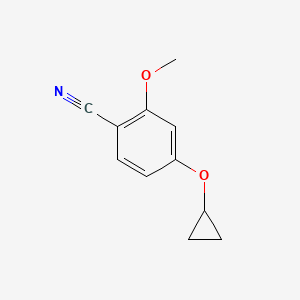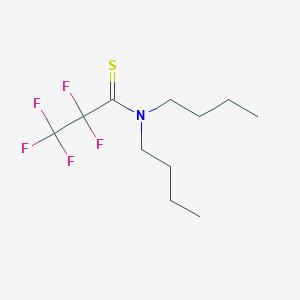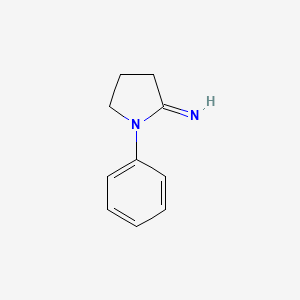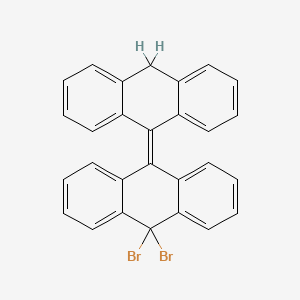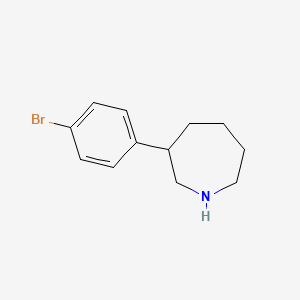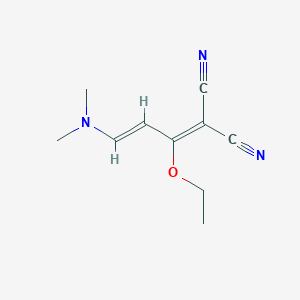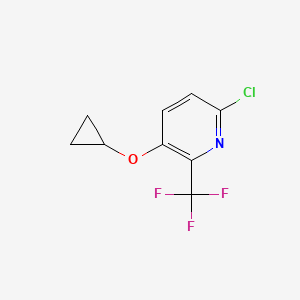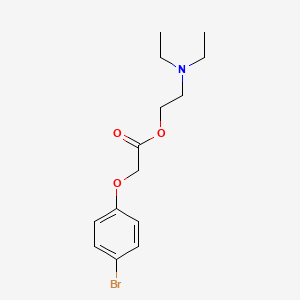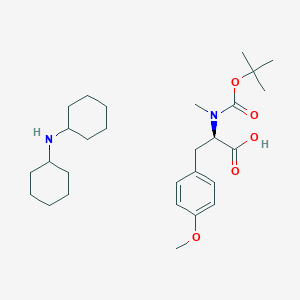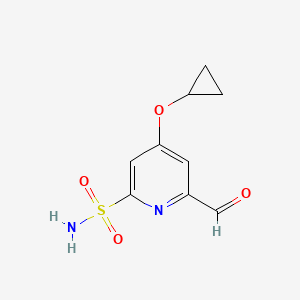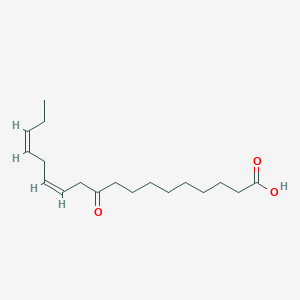
10-oxo-12(Z),15(Z)-Octadecadienoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-oxo-12(Z),15(Z)-Octadecadienoic Acid is a linoleic acid metabolite produced by gut lactic acid bacteria. It is known for its role in enhancing energy metabolism and has been studied for its potential therapeutic applications in obesity and metabolic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
10-oxo-12(Z),15(Z)-Octadecadienoic Acid can be synthesized through the regioselective functionalization of linoleic acid using lipoxygenase enzymes from sources such as soybeans or tomatoes . The reaction conditions typically involve specific pH levels to ensure the desired regioselectivity.
Industrial Production Methods
the compound can be produced by gut lactic acid bacteria, which convert linoleic acid into this metabolite .
Chemical Reactions Analysis
Types of Reactions
10-oxo-12(Z),15(Z)-Octadecadienoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
10-oxo-12(Z),15(Z)-Octadecadienoic Acid has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of linoleic acid metabolites.
Biology: The compound is studied for its role in energy metabolism and its effects on adipose tissue.
Mechanism of Action
10-oxo-12(Z),15(Z)-Octadecadienoic Acid exerts its effects by activating peroxisome proliferator-activated receptor gamma (PPARγ) and transient receptor potential vanilloid 1 (TRPV1). Activation of PPARγ stimulates adipogenesis, while activation of TRPV1 enhances energy metabolism and thermogenesis . The compound also upregulates genes related to brown adipocyte functions, contributing to its metabolic effects .
Comparison with Similar Compounds
Similar Compounds
10-oxo-12(Z)-Octadecenoic Acid: Another linoleic acid metabolite produced by gut lactic acid bacteria, known for its role in adipogenesis and energy metabolism.
9-hydroxy-10-oxo-12(Z)-Octadecenoic Acid: A related compound with similar metabolic effects.
Uniqueness
10-oxo-12(Z),15(Z)-Octadecadienoic Acid is unique due to its specific activation of both PPARγ and TRPV1, which contributes to its dual role in adipogenesis and energy metabolism. This dual activation makes it a promising compound for therapeutic applications in metabolic disorders .
Properties
Molecular Formula |
C18H30O3 |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(12Z,15Z)-10-oxooctadeca-12,15-dienoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h3-4,8,11H,2,5-7,9-10,12-16H2,1H3,(H,20,21)/b4-3-,11-8- |
InChI Key |
HIAXPMGDNFNROF-MLQKXRJWSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\CC(=O)CCCCCCCCC(=O)O |
Canonical SMILES |
CCC=CCC=CCC(=O)CCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


